molecular formula C16H18N2OS B167847 3-Hydroxydesmonomethylpromazine CAS No. 10120-31-7

3-Hydroxydesmonomethylpromazine

カタログ番号: B167847
CAS番号: 10120-31-7
分子量: 286.4 g/mol
InChIキー: KPNZJQVYAKBDDT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxydesmonomethylpromazine is a hydroxylated metabolite of desmonomethylpromazine, a phenothiazine derivative. Phenothiazines are a class of heterocyclic compounds characterized by a sulfur- and nitrogen-containing tricyclic structure. These compounds are primarily known for their antipsychotic and antiemetic properties. The hydroxylation at the 3-position of the phenothiazine ring alters its pharmacokinetic profile, including metabolism, bioavailability, and receptor binding affinity compared to non-hydroxylated analogs .

特性

CAS番号

10120-31-7

分子式

C16H18N2OS

分子量

286.4 g/mol

IUPAC名

10-[3-(methylamino)propyl]phenothiazin-3-ol

InChI

InChI=1S/C16H18N2OS/c1-17-9-4-10-18-13-5-2-3-6-15(13)20-16-11-12(19)7-8-14(16)18/h2-3,5-8,11,17,19H,4,9-10H2,1H3

InChIキー

KPNZJQVYAKBDDT-UHFFFAOYSA-N

SMILES

CNCCCN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31

正規SMILES

CNCCCN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31

他のCAS番号

10120-31-7

同義語

3-HDMMP
3-hydroxydesmonomethylpromazine

製品の起源

United States

類似化合物との比較

Key Structural Features

Phenothiazines share a common tricyclic backbone but differ in substituents at positions 2 (R1) and 10 (R2). These substituents critically influence their pharmacological activity, metabolism, and side-effect profiles. Below is a comparison of 3-Hydroxydesmonomethylpromazine with structurally related compounds:

Compound R1 (Position 2) R2 (Position 10) Molecular Formula Molecular Weight Key Properties
3-Hydroxy Levomepromazine -OCH3 -CH2CH2CH2N(CH3)2 C18H22N2O3S 314.4 g/mol Metabolite of Levomepromazine; enhanced polarity due to hydroxylation
Chlorpromazine Hydrochloride -Cl -CH2CH2CH2N(CH3)2 C17H19ClN2S·HCl 355.3 g/mol Antipsychotic, antiemetic; high dopamine D2 receptor affinity
Methopromazine -OCH3 -CH2CH2CH2N(CH3)2 C18H23N2OS 314.4 g/mol Sedative, anti-anxiety; methoxy group reduces potency compared to chlorinated analogs
Acepromazine -COCH3 -CH2CH2CH2N(CH3)2 C19H22N2OS 326.5 g/mol Veterinary tranquilizer; acetyl group increases lipophilicity
Promazine -H -CH2CH2CH2N(CH3)2 C17H20N2S 284.4 g/mol Antipsychotic precursor; lacks halogen or methoxy substituents

Pharmacological and Metabolic Differences

  • 3-Hydroxy Levomepromazine : Hydroxylation at the 3-position increases water solubility, facilitating renal excretion. This metabolite retains partial dopamine receptor antagonism but with reduced CNS penetration compared to its parent compound .
  • Chlorpromazine : The chlorine substituent enhances receptor binding affinity and prolongs half-life. It is extensively metabolized to sulfoxide and hydroxylated derivatives, which are less active .
  • Methopromazine : The methoxy group at position 2 decreases affinity for dopamine receptors but increases histamine H1 receptor antagonism, contributing to sedative effects .
  • Acepromazine : The acetyl group at position 2 enhances lipid solubility, improving absorption and duration of action in veterinary use .

Metabolic Pathways

Hydroxylation is a common metabolic pathway for phenothiazines:

  • Chlorpromazine : Metabolized via sulfoxidation (to chlorpromazine sulfoxide) and hydroxylation at positions 3 and 7 .
  • Levomepromazine : Primarily hydroxylated at position 3, forming 3-Hydroxy Levomepromazine, which is conjugated with glucuronic acid for excretion .
  • Methopromazine: Undergoes demethylation of the side-chain dimethylamino group and O-demethylation .

Research Findings and Clinical Implications

  • Receptor Binding : Chlorpromazine and its analogs exhibit higher affinity for dopamine D2 receptors, correlating with antipsychotic efficacy. Hydroxylated derivatives like 3-Hydroxy Levomepromazine show reduced receptor binding due to increased polarity .
  • Side Effects : Methopromazine and Acepromazine are associated with stronger antihistaminic effects, leading to sedation, while chlorinated derivatives (e.g., Chlorpromazine) carry higher risks of extrapyramidal symptoms .
  • Therapeutic Use : Hydroxylated metabolites are generally inactive or less potent, but their presence in plasma can inform dosing regimens to avoid toxicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。